Potency at mGAT3 and mGAT4 vs. GAT1 and Pan-Inhibitors
In direct assays using HEK293 cells stably expressing each murine GABA transporter subtype, mGAT3/4-IN-1 (compound 19b) demonstrates preferential inhibition of mGAT3 and mGAT4. Its inhibitory activity at mGAT3 (pIC50 = 5.31) is comparable to the non-selective inhibitor mGAT-IN-1 (pIC50 = 5.61) but is achieved with greater subtype preference [1]. Crucially, it shows 64-fold higher potency at mGAT3 than nipecotic acid, a classic but non-selective pan-GAT inhibitor [2]. Unlike tiagabine, which is >300 μM against mGAT3 and mGAT4, mGAT3/4-IN-1 has measurable and relevant inhibitory activity at these targets [3].
| Evidence Dimension | Inhibitory Potency (pIC50/IC50) at mGAT3 |
|---|---|
| Target Compound Data | pIC50 = 5.31 (IC50 ≈ 4.9 μM) |
| Comparator Or Baseline | Nipecotic Acid (IC50 = 310 μM) [2]; Tiagabine (IC50 > 300 μM) [3]; mGAT-IN-1 (pIC50 = 5.61) [1] |
| Quantified Difference | mGAT3/4-IN-1 is ~64-fold more potent at mGAT3 than nipecotic acid, and at least 60-fold more potent than tiagabine. It has a ~2-fold lower potency than mGAT-IN-1 at mGAT3, but with a different selectivity profile. |
| Conditions | Inhibition of [3H]GABA uptake in HEK293 cells expressing mouse mGAT3 after a 25-minute pre-incubation, measured by liquid scintillation counting [REFS-1, REFS-2]. |
Why This Matters
This data justifies the selection of mGAT3/4-IN-1 over older, non-selective tools (nipecotic acid) or purely GAT1-selective agents (tiagabine) when the experimental objective requires targeting mGAT3 and mGAT4 with a single compound.
- [1] Zaręba, P., et al. (2019). Novel mouse GABA uptake inhibitors with enhanced inhibitory activity toward mGAT3/4 and their effect on pain threshold in mice. European Journal of Medicinal Chemistry, 184, 111768. View Source
- [2] Cayman Chemical. (n.d.). Nipecotic Acid Product Datasheet. Catalog No. 36126. View Source
- [3] Knutsen, L. J., et al. (1997). 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol, a novel subtype selective inhibitor of the mouse type II GABA-transporter. British Journal of Pharmacology, 120(6), 983-985. View Source
